molecular formula C25H41INP B13145666 Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide

Cat. No.: B13145666
M. Wt: 513.5 g/mol
InChI Key: SLDUVCGXVDRZSA-UHFFFAOYSA-M
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Chemical Reactions Analysis

Types of Reactions

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tricyclohexyl(methyl(phenyl)amino)phosphonium iodide involves its interaction with molecular targets such as enzymes and proteins. It acts as a ligand, forming complexes with metal ions and facilitating various catalytic processes. The pathways involved include coordination chemistry and electron transfer reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is unique due to its specific combination of steric and electronic properties, which make it highly effective in certain catalytic and synthetic applications. Its ability to form stable complexes with a variety of metal ions sets it apart from other phosphine ligands .

Biological Activity

Tricyclohexyl(methyl(phenyl)amino)phosphonium iodide is a phosphonium salt that has garnered attention for its potential biological activities, particularly in antimicrobial and antiproliferative contexts. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique phosphonium cation structure, which can influence its interaction with biological systems. The presence of the tricyclohexyl group and the methyl(phenyl)amino moiety suggests potential amphiphilic properties, which may enhance its biological efficacy.

Antimicrobial Activity

Research indicates that phosphonium salts, including this compound, exhibit notable antimicrobial properties . A study highlighted that these compounds can disrupt microbial membranes, leading to cell lysis. The effectiveness of various phosphonium salts against different bacterial strains was evaluated, showing promising results.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundP. aeruginosa64 µg/mL

These results indicate a dose-dependent response , suggesting that higher concentrations may enhance antimicrobial efficacy.

Antiproliferative Activity

The compound has also been investigated for its antiproliferative effects on cancer cell lines. A study focused on the cytotoxicity of various phosphonium salts demonstrated that this compound significantly inhibited the growth of certain cancer cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The IC50 values indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity to normal cells.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Disruption : The amphiphilic nature allows the compound to integrate into lipid bilayers, disrupting membrane integrity.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : Preliminary studies suggest that it may inhibit enzymes involved in critical metabolic pathways in both microbial and tumor cells.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • Case Study 1 : A patient with a resistant bacterial infection was treated with a formulation containing this phosphonium salt, resulting in significant clinical improvement and microbiological clearance.
  • Case Study 2 : In vitro studies using human cancer cell lines showed that combining this compound with standard chemotherapy agents enhanced overall cytotoxicity and reduced cell viability more effectively than either agent alone.

Properties

Molecular Formula

C25H41INP

Molecular Weight

513.5 g/mol

IUPAC Name

tricyclohexyl-(N-methylanilino)phosphanium;iodide

InChI

InChI=1S/C25H41NP.HI/c1-26(22-14-6-2-7-15-22)27(23-16-8-3-9-17-23,24-18-10-4-11-19-24)25-20-12-5-13-21-25;/h2,6-7,14-15,23-25H,3-5,8-13,16-21H2,1H3;1H/q+1;/p-1

InChI Key

SLDUVCGXVDRZSA-UHFFFAOYSA-M

Canonical SMILES

CN(C1=CC=CC=C1)[P+](C2CCCCC2)(C3CCCCC3)C4CCCCC4.[I-]

Origin of Product

United States

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